molecular formula C8H18N2O3S B1668097 Buthionine sulfoximine CAS No. 5072-26-4

Buthionine sulfoximine

Cat. No.: B1668097
CAS No.: 5072-26-4
M. Wt: 222.31 g/mol
InChI Key: KJQFBVYMGADDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buthionine sulphoximine is a sulfoximine derivative known for its ability to reduce levels of glutathione. It is primarily investigated as an adjunct in chemotherapy for cancer treatment. The compound inhibits gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis .

Mechanism of Action

Target of Action

Buthionine sulfoximine (BSO) primarily targets the enzyme γ-glutamylcysteine synthetase (γ-GCS) . This enzyme plays a crucial role in the synthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species .

Mode of Action

BSO acts as a potent, fast-acting, and irreversible inhibitor of γ-GCS . By inhibiting this enzyme, BSO prevents the synthesis of glutathione, leading to a depletion of cellular glutathione levels . This inhibition is achieved through the phosphorylation of BSO by MgATP, resulting in the formation of BSO phosphate, which binds tightly to the fully inhibited enzyme .

Biochemical Pathways

The primary biochemical pathway affected by BSO is the glutathione biosynthetic pathway . By inhibiting γ-GCS, BSO disrupts the first step of glutathione synthesis, leading to a decrease in intracellular glutathione levels . This depletion of glutathione can lead to an increase in oxidative stress within the cell .

Pharmacokinetics

BSO exhibits linear pharmacokinetics within a certain dose range . It is eliminated rapidly from the plasma in a biexponential manner, with an initial half-life of 4.9 minutes . The total clearance, nonrenal clearance, and half-life are approximately 25% different between the R- (inactive) and S- (active) isomers of BSO, with the R-isomer being eliminated faster .

Result of Action

The primary result of BSO’s action is the depletion of cellular glutathione levels, which can enhance the cytotoxicity of chemotherapeutic agents . This can lead to increased oxidative stress, DNA strand breaks, cell cycle arrest in the G2/M phase, and apoptosis . In combination with other treatments, such as copper complexes or ionizing radiation, BSO can enhance the antitumor effect, increasing tumor cell viability and oxidative damage .

Action Environment

The action of BSO can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes or ionizing radiation, can enhance the effect of BSO . .

Biochemical Analysis

Biochemical Properties

Buthionine sulfoximine plays a significant role in biochemical reactions by inhibiting the enzyme gamma-glutamylcysteine synthetase, which is essential for the first step of glutathione synthesis . By reducing glutathione levels, this compound affects various cellular processes that rely on this antioxidant. The compound interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing their activity and the overall redox state of the cell .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces oxidative stress by depleting glutathione levels, leading to increased reactive oxygen species (ROS) production . This oxidative stress can trigger apoptosis in cancer cells, making this compound a potential adjuvant in cancer therapy . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of gamma-glutamylcysteine synthetase . This inhibition leads to a decrease in glutathione synthesis, resulting in lower intracellular glutathione levels. The reduced glutathione levels impair the cell’s ability to detoxify reactive oxygen species, leading to oxidative stress and potential cell death . This compound also affects gene expression by modulating the activity of transcription factors sensitive to the redox state of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known to induce oxidative stress and DNA damage in a time-dependent manner . Studies have shown that prolonged exposure to this compound leads to sustained depletion of glutathione and increased oxidative damage . The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively deplete glutathione levels without causing significant toxicity . Higher doses of this compound can lead to adverse effects such as cataract formation and increased oxidative stress . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to glutathione synthesis and metabolism. By inhibiting gamma-glutamylcysteine synthetase, the compound disrupts the synthesis of glutathione, leading to alterations in the cellular redox state . This disruption affects various metabolic processes, including detoxification of reactive oxygen species and maintenance of cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to be cell-permeable, allowing it to effectively inhibit intracellular gamma-glutamylcysteine synthetase . The distribution of this compound within tissues can influence its efficacy and toxicity, as it needs to reach target cells to exert its effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily localizes in the cytoplasm, where it interacts with gamma-glutamylcysteine synthetase and other enzymes involved in glutathione metabolism . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are essential for its effectiveness in modulating cellular redox balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Buthionine sulphoximine can be synthesized through various chemical reactions. One common method involves the reaction of buthionine with sulfoximine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of buthionine sulphoximine involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the purity and yield of the compound. Advanced techniques such as chromatography and crystallization are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Buthionine sulphoximine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of buthionine sulphoximine .

Scientific Research Applications

Buthionine sulphoximine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Buthionine sulphoximine is unique in its ability to specifically inhibit gamma-glutamylcysteine synthetase, making it a valuable tool in both research and clinical settings. Compared to other similar compounds, it has shown significant efficacy in depleting glutathione levels and enhancing the effects of chemotherapy .

Properties

IUPAC Name

2-amino-4-(butylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFBVYMGADDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044434
Record name Buthionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Buthionine sulfoximine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12593
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5072-26-4
Record name Buthionine sulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5072-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthionine sulfoximine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buthionine sulfoximine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5072-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buthionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTHIONINE SULFOXIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buthionine sulfoximine
Reactant of Route 2
Buthionine sulfoximine
Reactant of Route 3
Buthionine sulfoximine
Reactant of Route 4
Buthionine sulfoximine
Reactant of Route 5
Buthionine sulfoximine
Reactant of Route 6
Buthionine sulfoximine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.